
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is a peptide compound composed of four amino acids: leucine, alanine, asparagine, and glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes like proteases.
Oxidation: Oxidizing specific amino acid residues, such as methionine, using oxidizing agents like hydrogen peroxide.
Substitution: Introducing functional groups into the peptide chain using reagents like alkyl halides.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophilic reagents.
Major Products Formed
Hydrolysis: Individual amino acids (leucine, alanine, asparagine, glutamine).
Oxidation: Oxidized amino acid residues.
Substitution: Modified peptide with new functional groups.
Applications De Recherche Scientifique
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic uses, such as in cancer treatment or as a drug delivery system.
Industry: Utilizing the peptide in the production of pharmaceuticals or as a component in cell culture media.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture media and as a nutritional supplement.
L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: A peptide with potential therapeutic applications.
Uniqueness
L-Leucyl-L-alanyl-L-asparaginyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of leucine, alanine, asparagine, and glutamine allows for unique interactions with molecular targets, making it valuable for research and industrial purposes.
Propriétés
Numéro CAS |
223648-18-8 |
|---|---|
Formule moléculaire |
C18H32N6O7 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-8(2)6-10(19)16(28)22-9(3)15(27)24-12(7-14(21)26)17(29)23-11(18(30)31)4-5-13(20)25/h8-12H,4-7,19H2,1-3H3,(H2,20,25)(H2,21,26)(H,22,28)(H,23,29)(H,24,27)(H,30,31)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
YOJRTYHCYGSDJU-BJDJZHNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


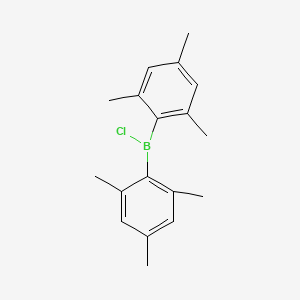
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)


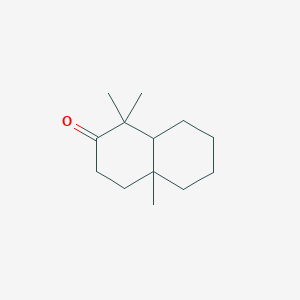
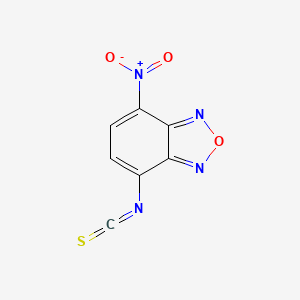
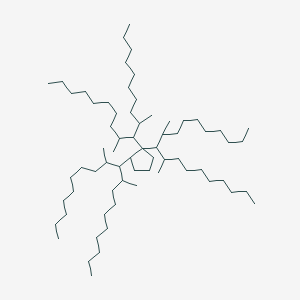
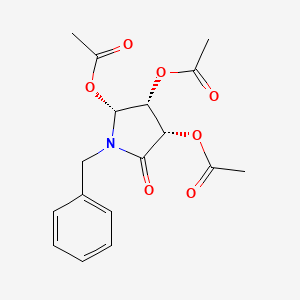
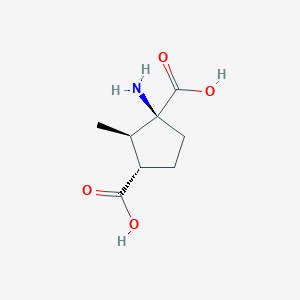
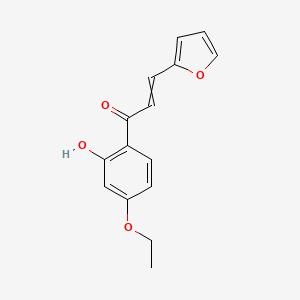
![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
